



Application Note: Long-Term Stability of Rp-8-Br-cAMPS in Solution

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Compound of Interest		
Compound Name:	Rp-8-Br-cAMPS	
Cat. No.:	B1232401	Get Quote

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Introduction

Rp-8-Br-cAMPS (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent and widely used cell-permeable inhibitor of cAMP-dependent protein kinase (PKA).[1][2] It functions as a competitive antagonist of cAMP, binding to the regulatory subunits of PKA and preventing the release and activation of the catalytic subunits.[1][3][4] This compound's resistance to hydrolysis by most phosphodiesterases (PDEs) enhances its intracellular longevity compared to cAMP.[3][5] Given its critical role in studying PKA-mediated signaling pathways, understanding the long-term stability of **Rp-8-Br-cAMPS** in various solution-based storage conditions is paramount for ensuring experimental reproducibility and accuracy.

This document provides a comprehensive guide to assessing the long-term stability of **Rp-8-Br-cAMPS** in solution. It includes recommended protocols for stability testing, data presentation guidelines, and a summary of known characteristics of the compound.

Signaling Pathway of PKA Inhibition by Rp-8-Br-cAMPS

Rp-8-Br-cAMPS exerts its inhibitory effect by intervening in the canonical PKA signaling cascade. The pathway begins with the activation of a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of intracellular



Methodological & Application

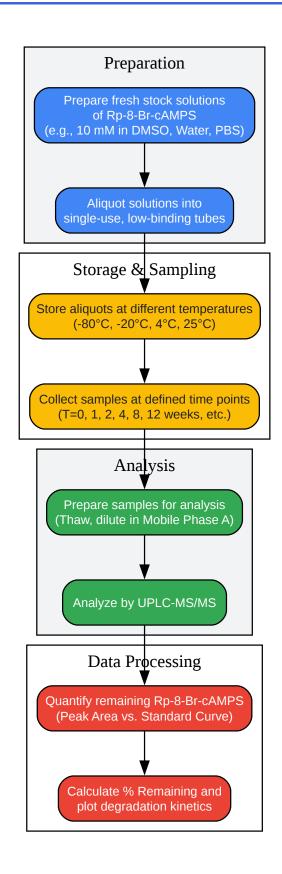
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cAMP. In the absence of an inhibitor, cAMP binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that releases the active catalytic subunits. These subunits then phosphorylate downstream target proteins, such as CREB. **Rp-8-Br-cAMPS** competitively binds to the cAMP-binding sites on the PKA regulatory subunits, preventing the dissociation of the holoenzyme and thus inhibiting downstream signaling.[4][6]









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